1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 2034575-75-0
VCID: VC4262265
InChI: InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3
SMILES: CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

CAS No.: 2034575-75-0

Cat. No.: VC4262265

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone - 2034575-75-0

Specification

CAS No. 2034575-75-0
Molecular Formula C17H20N4O2S
Molecular Weight 344.43
IUPAC Name 1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Standard InChI InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3
Standard InChI Key ZUDYVUKXVIEPNM-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3

Introduction

General Synthetic Approach:

The synthesis of compounds like this often involves:

  • Pyrimidine Derivative Preparation:

    • Pyrimidine derivatives are synthesized through condensation reactions involving β-ketoesters and thiourea or substituted amines .

  • Piperidine Functionalization:

    • Piperidine derivatives are introduced via alkylation or substitution reactions using appropriate halogenated precursors .

  • Thioether Formation:

    • The thioether linkage is typically formed by reacting thiols with alkyl halides under basic conditions or through sulfur insertion reactions .

Specific Example:

While no direct synthesis for this exact compound was found, related compounds have been synthesized using multi-step reactions involving pyrimidine derivatives, piperidine intermediates, and sulfur-based reagents .

Potential Applications:

  • Antimicrobial Properties:

    • Pyrimidine derivatives are known for their antimicrobial activity, especially when functionalized with thioether or amine groups .

  • HIV Inhibition:

    • Compounds with similar structures have shown activity against HIV-1 by targeting viral enzymes or replication pathways .

  • Autoimmune Disease Modulation:

    • Piperidine-containing molecules have been explored as modulators of immune responses, particularly in autoimmune diseases .

  • Drug Design:

    • The combination of pyrimidine and piperidine moieties is common in drug discovery due to their pharmacokinetic advantages.

Mechanisms of Action:

The compound's activity likely involves interactions with nucleic acid bases, enzymes, or receptors due to the electron-rich heterocyclic rings and thioether group.

Related Studies:

  • Antimicrobial Agents:

    • Pyrimidine-thioether derivatives exhibit broad-spectrum antimicrobial activity through cell wall disruption or DNA binding .

  • HIV Inhibition:

    • Similar compounds show nanomolar efficacy against HIV-1 with high selectivity indices .

  • Drug-Like Properties:

    • Piperidine-based drugs often demonstrate enhanced oral bioavailability and metabolic stability .

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